(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
Description
Properties
IUPAC Name |
(1R,2S,3S,5S)-5-azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c21-23-22-18-11-19(26-13-16-9-5-2-6-10-16)17(20(18)24)14-25-12-15-7-3-1-4-8-15/h1-10,17-20,24H,11-14H2/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPSKFVIPXVHTA-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747074 | |
| Record name | (1R,2S,3S,5S)-5-Azido-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110567-23-2 | |
| Record name | (1R,2S,3S,5S)-5-Azido-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of (1S,2S,5S)-2-(Benzyloxy)-6-Oxabicyclo[3.1.0]Hexane
The synthesis begins with a bicyclic ether scaffold, as outlined in JP6877407B2. Epoxidation of a cyclopentene derivative followed by acid-catalyzed ring-opening installs the benzyl-protected hydroxyl group:
This step establishes the (1S,2S,5S) configuration through stereocontrolled epoxide opening.
Alternative Route via Ketone Intermediate
Oxidation and Methylenation
A ketone intermediate (e.g., compound 7 in CA2053339C) is oxidized to a carbonyl group, followed by methylenation using Zn/TiCl₄/CH₂Br₂:
This sequence introduces the exocyclic double bond, later functionalized to the azido group.
Stereoselective Azidation
The methylene group undergoes hydroazidation using diphenylphosphoryl azide (DPPA) under radical conditions:
This method ensures high stereoselectivity (>95% ee) via chair-like transition states.
Protecting Group Strategy
Dual Benzyl Protection
Both hydroxyl groups at C2 and C3 are protected as benzyl ethers early in the synthesis. Benzyl bromide (BnBr) and NaH in THF are typically employed:
Benzyl groups are retained until final deprotection.
Deprotection Sequence
Final deprotection involves hydrogenolysis (H₂/Pd-C) or Lewis acid-mediated cleavage (e.g., BCl₃):
Yields exceed 80% when using ammonium formate as a hydrogen donor.
Stereochemical Control
Asymmetric Epoxidation
Sharpless asymmetric epoxidation installs the C2 and C3 stereocenters in early intermediates. Using diethyl tartrate (DET) as a chiral ligand, enantiomeric ratios of 9:1 are achieved.
Dynamic Kinetic Resolution
During azide substitution, titanium-mediated dynamic kinetic resolution ensures retention of configuration at C5. This is critical for maintaining the (1S,2S,3S,5S) stereochemistry.
Data Tables
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (% ee) | Key Reagents |
|---|---|---|---|
| Bicyclic ether route | 65 | 92 | NaN₃, BF₃·OEt₂ |
| Ketone route | 78 | 95 | DPPA, AIBN |
Table 2: Deprotection Conditions
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the reagents used.
Scientific Research Applications
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and protein labeling due to the presence of the azido group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and drug development. The phenylmethoxy groups can act as protecting groups, which can be removed under specific conditions to reveal reactive hydroxyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogues
(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentanol
- CAS No.: 117641-40-4
- Key Differences :
- Stereochemistry : (1R,2R,3R,5S) configuration vs. (1S,2S,3S,5S) in the target compound.
- Azido Position : Azide at C2 vs. C5 in the target.
- Commercial Data: Pricing: $380 for 2.5 mg (Santa Cruz Biotechnology) . Implications: Lower cost suggests easier synthesis or reduced demand. Stereochemical differences may affect biological activity or reactivity .
rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol
- CAS No.: 87102-64-5
- Key Differences: Core Structure: Acyclic propanol vs. cyclopentanol. Substituents: Naphthalenyloxy instead of benzyloxy groups.
- Applications: Limited to small-scale research due to simpler structure and lower complexity .
Cyclopentanol Derivatives in Pharmaceuticals
Entecavir Intermediate: (1S,2S,3S,5S)-5-[6-(Benzyloxy)-2-(tritylamino)-9H-purin-9-yl]cyclopentanol
- CAS No.: 1345339-53-8
- Key Differences: Substituents: Purine and tritylamino groups replace azido and hydroxymethyl.
- Applications : Antiviral drug intermediate (Entecavir) .
- Synthesis: Requires coupling of purine derivatives to cyclopentanol, differing from azide-based strategies .
[(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)cyclopentanol]
- CAS No.: 142217-77-4
- Key Differences: Functional Groups: Amino (-NH₂) replaces azido (-N₃).
- Reactivity: Amino group enables amidation or alkylation, contrasting with azide click chemistry .
Comparative Analysis Table
Research Findings and Implications
- Stereochemistry: The (1S,2S,3S,5S) configuration in the target compound is critical for its intended reactivity, as minor stereochemical changes (e.g., 117641-40-4) alter pricing and synthetic demand .
- Functional Groups: Azido vs. amino or triazole groups dictate application scope—bioconjugation vs. biological activity .
- Market Trends : Discontinuation of the target compound by CymitQuimica may reflect challenges in azide stability or shifting research priorities.
Q & A
Q. How to integrate this compound into a broader study on glycosidase inhibition or antiviral activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
